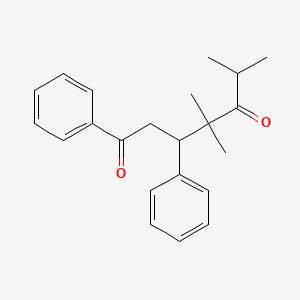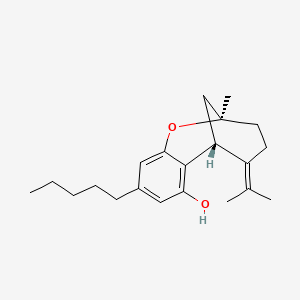
Delta4(8)-iso-THC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta4(8)-iso-THC, also known as Delta-8-tetrahydrocannabinol, is a cannabinoid found in the cannabis plant. It is an isomer of Delta-9-tetrahydrocannabinol, the primary psychoactive compound in cannabis. This compound has gained attention due to its unique properties and potential therapeutic benefits, offering a milder psychoactive effect compared to Delta-9-tetrahydrocannabinol .
准备方法
Synthetic Routes and Reaction Conditions
Delta4(8)-iso-THC can be synthesized from cannabidiol (CBD) through a ring closure reaction. This process often involves harsh reaction conditions, including the use of strong acids or bases as catalysts . The reaction typically requires precise temperature control and careful monitoring to ensure the desired product is obtained without significant impurities.
Industrial Production Methods
Industrial production of this compound involves the extraction of CBD from hemp, followed by chemical conversion to this compound. This process includes several purification steps to remove unwanted by-products and ensure the final product meets quality standards . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to verify the purity and composition of the product .
化学反应分析
Types of Reactions
Delta4(8)-iso-THC undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert this compound to other cannabinoids.
Substitution: Substitution reactions can modify the chemical structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized cannabinoids, while reduction can yield different isomeric forms of tetrahydrocannabinol .
科学研究应用
Delta4(8)-iso-THC has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study cannabinoid profiles.
Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.
Medicine: Explored for its potential to alleviate symptoms such as pain, anxiety, and nausea.
作用机制
Delta4(8)-iso-THC exerts its effects by binding to cannabinoid receptors in the body, primarily the CB1 receptor located in the central nervous system . This interaction leads to a decrease in the concentration of the second messenger molecule cAMP, resulting in various physiological effects. The compound’s milder psychoactive properties compared to Delta-9-tetrahydrocannabinol are attributed to its slightly different molecular structure and binding affinity .
相似化合物的比较
Delta4(8)-iso-THC is often compared to other cannabinoids, such as:
Delta-9-tetrahydrocannabinol: The primary psychoactive compound in cannabis, known for its stronger psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, often used in wellness products.
Delta-10-tetrahydrocannabinol: Another isomer of tetrahydrocannabinol with distinct psychoactive properties
This compound is unique due to its milder psychoactive effects, making it a potential alternative for individuals seeking the benefits of tetrahydrocannabinol without the intense high associated with Delta-9-tetrahydrocannabinol .
属性
CAS 编号 |
23050-59-1 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(1R,9R)-9-methyl-5-pentyl-12-propan-2-ylidene-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,17,22H,5-10,13H2,1-4H3/t17-,21-/m1/s1 |
InChI 键 |
CTUPXHOEXDMXQS-DYESRHJHSA-N |
手性 SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CCC3=C(C)C)(OC2=C1)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3CC(CCC3=C(C)C)(OC2=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)
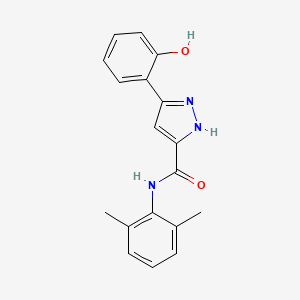

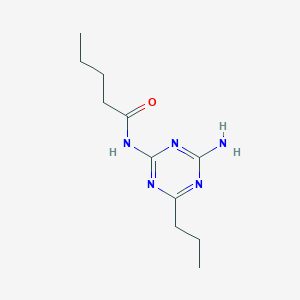
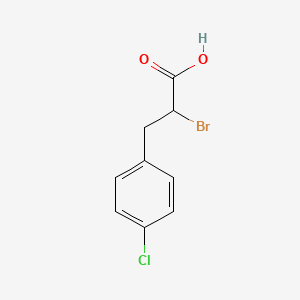

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
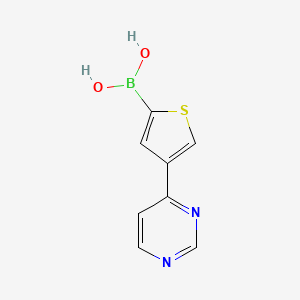

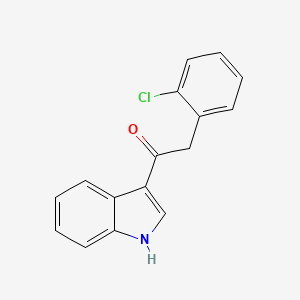
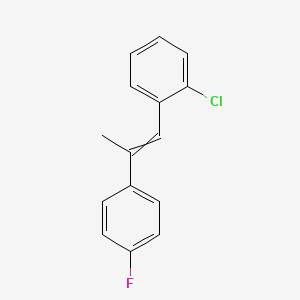

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
